molecular formula C29H24NO2P B8138284 (11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Cat. No.: B8138284
M. Wt: 449.5 g/mol
InChI Key: WZQUIEYZCMZJOB-HXUWFJFHSA-N
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Description

1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to facilitate various enantioselective reactions, making it a valuable tool in the field of organic chemistry. Its unique structure, featuring a binaphthalene backbone and a phosphino group, allows it to interact with a variety of substrates, leading to high selectivity and efficiency in catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine typically involves the coupling of 2-naphthylamines. One common method is the anodic dehydrogenative homo-coupling of 2-naphthylamines, which provides a series of binaphthalene derivatives in excellent yields. This method is advantageous as it does not require transition-metal reagents or stoichiometric oxidants, making it a green and sustainable approach .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrochemical synthesis, which offers high atom economy and environmentally benign protocols. The use of electricity as an alternative to chemical oxidants reduces the generation of toxic waste, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound are typically chiral molecules with high enantiomeric excess. These products are valuable in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism by which 1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine exerts its effects involves its interaction with substrates through its chiral phosphino group. This interaction facilitates the formation of chiral centers in the products, leading to high enantioselectivity. The compound’s ability to stabilize transition states and intermediates in catalytic cycles is key to its effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine stands out due to its specific structure, which allows for unique interactions with substrates. Its ability to facilitate a wide range of enantioselective reactions with high efficiency makes it a valuable tool in both academic and industrial settings .

Properties

IUPAC Name

N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24NO2P/c1-20(21-10-4-3-5-11-21)30(2)33-31-26-18-16-22-12-6-8-14-24(22)28(26)29-25-15-9-7-13-23(25)17-19-27(29)32-33/h3-20H,1-2H3/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQUIEYZCMZJOB-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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